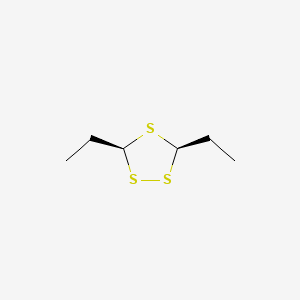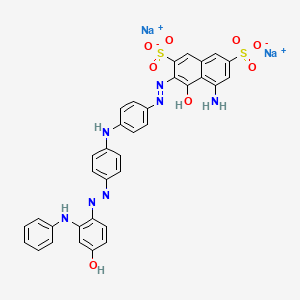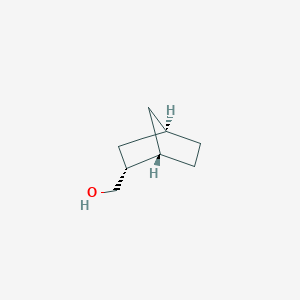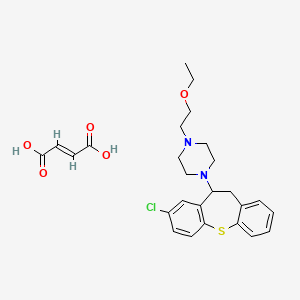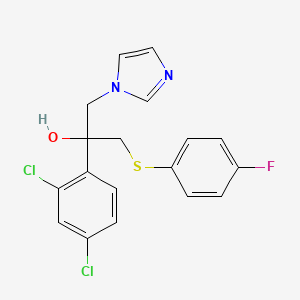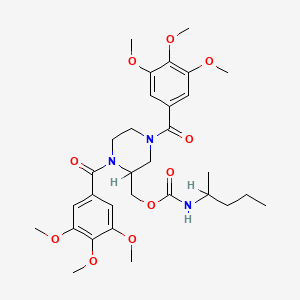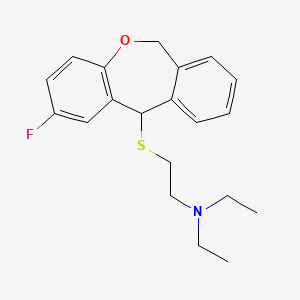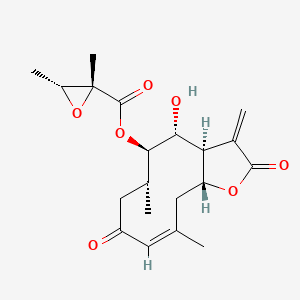
Vicolide D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vicolide D is a sesquiterpenoid lactone isolated from the plant Vicoa indica. It is one of the four Vicolides (A, B, C, and D) identified from this plant. This compound, along with Vicolide B, has been reported to exhibit anti-fertility activity .
Métodos De Preparación
Vicolide D is typically isolated from the plant Vicoa indica. The isolation process involves extraction and purification techniques. The plant material is first dried and powdered, followed by extraction using solvents such as methanol or ethanol. The extract is then subjected to chromatographic techniques to separate and purify this compound .
Análisis De Reacciones Químicas
Vicolide D undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: Vicolide D is used as a model compound in studies of sesquiterpenoid lactones.
Biology: It has been investigated for its anti-fertility activity and potential effects on reproductive health.
Medicine: Research has explored its potential therapeutic applications, particularly in the context of its anti-fertility properties.
Industry: This compound may have applications in the development of natural product-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Vicolide D involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in reproductive processes. The exact molecular targets and pathways are still under investigation .
Comparación Con Compuestos Similares
Vicolide D is part of a group of sesquiterpenoid lactones that includes Vicolides A, B, and C. While Vicolide B and D exhibit anti-fertility activity, Vicolides A and C do not. This difference in biological activity highlights the unique properties of this compound compared to its analogs .
Propiedades
Número CAS |
103425-22-5 |
|---|---|
Fórmula molecular |
C20H26O7 |
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (2R,3R)-2,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C20H26O7/c1-9-6-13(21)8-10(2)17(26-19(24)20(5)12(4)27-20)16(22)15-11(3)18(23)25-14(15)7-9/h6,10,12,14-17,22H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12-,14-,15+,16-,17-,20-/m1/s1 |
Clave InChI |
LMCSPYCFRTWDOG-HAZRYHAPSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)/C=C(\C[C@@H]2[C@@H]([C@H]([C@@H]1OC(=O)[C@]3([C@H](O3)C)C)O)C(=C)C(=O)O2)/C |
SMILES canónico |
CC1CC(=O)C=C(CC2C(C(C1OC(=O)C3(C(O3)C)C)O)C(=C)C(=O)O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


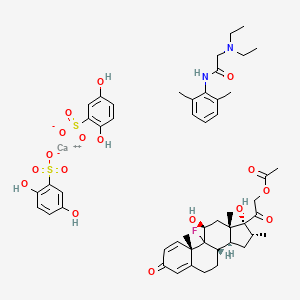
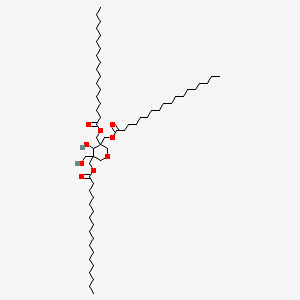
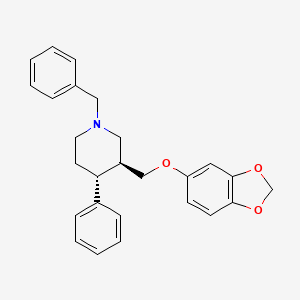
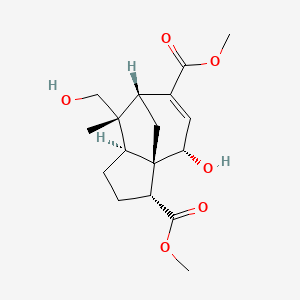
![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B15192438.png)
